2,3-bis[4-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2,3-BIS[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a tetrahydroquinazolinone core substituted with isopropylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-BIS[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinazolinone core, followed by the introduction of isopropylphenyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2,3-BIS[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2,3-BIS[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,3-BIS[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
- 1,3-BIS[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROQUINAZOLIN-4-ONE
- 2,2-BIS[4-(2,3-EPOXYPROPOXY)PHENYL]PROPANE
- 2,4-DIISOPROPYLPHENOL
Uniqueness
2,3-BIS[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its tetrahydroquinazolinone core, which imparts specific chemical and physical properties. Compared to similar compounds, it offers a distinct combination of stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H28N2O |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
2,3-bis(4-propan-2-ylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C26H28N2O/c1-17(2)19-9-11-21(12-10-19)25-27-24-8-6-5-7-23(24)26(29)28(25)22-15-13-20(14-16-22)18(3)4/h5-18,25,27H,1-4H3 |
InChI Key |
OOIMMAGZEKHRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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